An In-depth Technical Guide to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: A Urolithin A Derivative for Research and Development
An In-depth Technical Guide to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: A Urolithin A Derivative for Research and Development
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological applications of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid . As a derivative of the well-studied gut metabolite Urolithin A, this compound is of significant interest to researchers in the fields of pharmacology, cellular biology, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and actionable experimental protocols.
Introduction and Scientific Context
Urolithins are a class of dibenzo-α-pyrone compounds that are metabolites produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] The parent compound, Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), has garnered substantial attention for its diverse biological activities, including potent anti-inflammatory, antioxidant, and anti-aging properties.[2][3] A key mechanism underlying Urolithin A's benefits is the induction of mitophagy, the selective autophagic clearance of damaged mitochondria, which enhances mitochondrial function and promotes cellular health.[4][5]
The topic of this guide, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , is a synthetic derivative of Urolithin A where the hydroxyl group at the 3-position is ether-linked to a propanoic acid moiety. This structural modification is anticipated to alter the parent molecule's physicochemical properties, such as solubility and cell permeability, and potentially modulate its biological activity. The introduction of a carboxylic acid group can impact bioavailability and introduce new interaction sites for biological targets. This guide will delve into the known and predicted properties of this specific derivative, providing a foundational resource for its scientific exploration.
Physicochemical and Structural Properties
While extensive experimental data for this specific derivative is not publicly available, its basic properties can be detailed based on supplier information and predicted from the known characteristics of its parent compound, Urolithin A.
| Property | Value | Source/Comment |
| IUPAC Name | 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid | --- |
| Synonyms | 2-(6-oxobenzo[c]chromen-3-yloxy)propanoic acid | [6] |
| CAS Number | 303016-29-7 | [7] |
| Molecular Formula | C₁₆H₁₂O₅ | [7] |
| Molecular Weight | 284.26 g/mol | Calculated |
| Physical Form | Solid | [7] |
| Purity | ≥95% | [7] |
| Storage | Room Temperature | [7] |
| Predicted XLogP3 | 2.5 - 3.0 | Prediction based on Urolithin A and the propanoic acid moiety. |
| Predicted Solubility | Soluble in DMSO, DMF, and Methanol. Limited solubility in water. | Based on the structure and properties of similar compounds. |
Structural Formula:
Caption: Proposed two-step synthesis of the target compound from Urolithin A.
Detailed Experimental Protocol
Materials:
-
Urolithin A (starting material)
-
Ethyl 2-bromopropanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step 1: Synthesis of Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate (Intermediate Ester)
-
To a solution of Urolithin A (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq). [8]2. Stir the suspension at room temperature for 10-15 minutes.
-
Add ethyl 2-bromopropanoate (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
-
Dissolve the purified intermediate ester (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material. [9]3. Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3x).
-
Collect the precipitate by filtration or combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be further purified by recrystallization to afford the final product.
Compound Characterization: Predicted Spectroscopic Data
As this is a novel research chemical, obtaining experimental spectroscopic data is a critical step for any researcher. [10]Below are the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the chemical structure and data from similar urolithin derivatives. [1] Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~13.0 (s, 1H): Carboxylic acid proton (-COOH). This signal will be broad and may exchange with D₂O.
-
8.2-8.0 (m, 2H): Aromatic protons on the benzo portion of the chromenone system.
-
7.6-7.3 (m, 3H): Remaining aromatic protons. The specific splitting patterns will depend on the exact chemical environment.
-
~7.0 (m, 2H): Aromatic protons on the phenyl ring adjacent to the ether linkage.
-
~5.0 (q, 1H): Methine proton (-CH-) of the propanoic acid moiety.
-
~1.6 (d, 3H): Methyl protons (-CH₃) of the propanoic acid moiety.
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
~173.0: Carboxylic acid carbonyl carbon (-COOH).
-
~160.0: Lactone carbonyl carbon (C=O).
-
160.0-100.0: Aromatic carbons (12 signals expected).
-
~75.0: Methine carbon (-CH-) of the propanoic acid moiety.
-
~18.0: Methyl carbon (-CH₃) of the propanoic acid moiety.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
m/z: Calculated for C₁₆H₁₂O₅ [M+H]⁺: 285.0707, Found: [Expected value]. For [M-H]⁻: 283.0556, Found: [Expected value].
Potential Biological Activities and Rationale
The biological activity of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has not yet been reported. However, based on the extensive research on its parent compound, Urolithin A, several potential activities can be hypothesized. The addition of the propanoic acid side chain may influence the compound's interaction with biological targets and its pharmacokinetic profile.
Mitophagy Induction
Urolithin A is a well-established inducer of mitophagy, a process crucial for maintaining mitochondrial health and cellular homeostasis. [4][11]It is plausible that this derivative retains the ability to induce mitophagy. The core dibenzo-α-pyrone structure is essential for this activity.
Anti-Inflammatory Effects
Urolithins exhibit significant anti-inflammatory properties. [12]They can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins in activated macrophages. The propanoic acid moiety may alter the compound's ability to modulate inflammatory signaling pathways.
Experimental Protocols for Biological Evaluation
To assess the hypothesized biological activities, the following detailed protocols are provided as a starting point for researchers.
In Vitro Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay
This assay determines the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture medium to a new 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. [13] * Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. [14]A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity. [13]
Mitophagy Assessment
To determine if the compound induces mitophagy, a common method involves using cells stably expressing a pH-sensitive fluorescent mitochondrial tag, such as mito-mCherry-GFP. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched while the mCherry signal remains stable.
Protocol Outline:
-
Cell Line: Use a suitable cell line (e.g., HeLa, U2OS) stably expressing mito-mCherry-GFP.
-
Treatment: Treat the cells with the test compound at various concentrations for 24-48 hours. Urolithin A can be used as a positive control.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify mitophagy by counting the number of mCherry-only puncta (mitolysosomes) per cell. An increase in red-only puncta indicates an increase in mitophagy.
Safety and Handling
As 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a novel research chemical, its toxicological properties have not been fully investigated. Therefore, it should be handled with care, assuming it is hazardous. [15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.
-
Safety Data Sheet (SDS): Always consult the supplier's SDS before use. If an SDS is not provided, treat the compound as a substance with unknown hazards. [16][17]
Conclusion and Future Directions
2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid represents an interesting synthetic derivative of the promising natural metabolite, Urolithin A. Its structural modifications warrant a thorough investigation into its biological activities. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Future studies should focus on confirming its synthesis and structure, quantifying its physicochemical properties, and performing in-depth in vitro and in vivo studies to elucidate its mechanism of action and potential as a novel therapeutic agent.
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